Diosmetin 3',7-diglucuronide
Overview
Description
Diosmetin 3’,7-diglucuronide is a flavonoid compound derived from diosmetin, which is itself an aglycone of diosmin. Diosmin is commonly found in citrus fruits and is known for its various biological activities, including antioxidant, anti-inflammatory, and vascular protective effects. Diosmetin 3’,7-diglucuronide is a metabolite formed in the human body after the ingestion of diosmin, and it plays a significant role in the pharmacokinetics and biological effects of diosmin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diosmetin 3’,7-diglucuronide typically involves the enzymatic glucuronidation of diosmetin. This process can be carried out using liver microsomes or specific glucuronosyltransferase enzymes. The reaction conditions often include a buffered aqueous solution, a source of uridine diphosphate glucuronic acid (UDPGA), and the enzyme. The reaction is usually performed at physiological pH and temperature to mimic in vivo conditions .
Industrial Production Methods: Industrial production of diosmetin 3’,7-diglucuronide may involve the extraction and purification of diosmin from citrus fruits, followed by its hydrolysis to diosmetin and subsequent glucuronidation. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Diosmetin 3’,7-diglucuronide primarily undergoes metabolic reactions in the human body. These include:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Involving reductase enzymes.
Glucuronidation: The addition of glucuronic acid moieties to form glucuronides.
Common Reagents and Conditions:
Oxidation: Requires cytochrome P450 enzymes and molecular oxygen.
Reduction: Involves reductase enzymes and cofactors such as NADPH.
Glucuronidation: Utilizes UDPGA and glucuronosyltransferase enzymes.
Major Products Formed: The major product formed from the glucuronidation of diosmetin is diosmetin 3’,7-diglucuronide. Other minor metabolites may include diosmetin 3’-glucuronide and diosmetin 7-glucuronide .
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the quantification of flavonoid metabolites.
Biology: Investigated for its role in cellular metabolism and its effects on various biological pathways.
Medicine: Explored for its therapeutic potential in treating vascular disorders, chronic venous insufficiency, and hemorrhoids.
Industry: Utilized in the development of dietary supplements and pharmaceuticals aimed at improving vascular health
Mechanism of Action
The mechanism of action of diosmetin 3’,7-diglucuronide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes.
Vascular Protection: Enhances the integrity of blood vessels and reduces capillary permeability
Comparison with Similar Compounds
- Diosmetin 3’-glucuronide
- Diosmetin 7-glucuronide
- Diosmin
Comparison: Diosmetin 3’,7-diglucuronide is unique due to its dual glucuronidation at both the 3’ and 7 positions, which may enhance its solubility and bioavailability compared to its mono-glucuronidated counterparts. This dual glucuronidation also contributes to its distinct pharmacokinetic profile and biological effects .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-7,17-24,27-29,31-36H,1H3,(H,37,38)(H,39,40)/t17-,18-,19-,20-,21+,22+,23-,24-,27-,28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZAJCHQSCNMOJ-FTDJBTMLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O18 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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